molecular formula C13H16O B11908118 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11908118
M. Wt: 188.26 g/mol
InChI Key: NBUBOMICFVPCKK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It features a tert-butyl group attached to the indanone core, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but differs in the core structure.

    4-tert-Butylaniline: Contains a tert-butyl group attached to an aniline moiety.

    4-tert-Butylcatechol: Features a tert-butyl group on a catechol ring.

Uniqueness

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis.

Biological Activity

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and analgesic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its indene core structure with a tert-butyl substituent. This structural modification is believed to enhance its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with a similar tert-butyl group exhibit notable antimicrobial properties. For instance, studies have shown that derivatives like tert-butylhydroquinone (TBHQ) possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these activities range from 15.625 to 125 µM, demonstrating effectiveness against clinical isolates .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
TBHQStaphylococcus aureus15.625 - 62.5
TBHQEnterococcus faecalis62.5 - 125
This compoundE. coliTBD

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related indanone derivatives demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration ranges .

Analgesic Activity

This compound has been investigated for its analgesic effects, particularly as a TRPV1 receptor antagonist. TRPV1 is a receptor involved in pain signaling, and antagonism of this receptor can lead to pain relief. A related compound, ABT-102, which shares structural similarities, showed potent inhibition of TRPV1 with an IC50 of 5–7 nM . This suggests that this compound may exhibit similar analgesic properties.

Table 2: Analgesic Activity of Related Compounds

CompoundReceptor TargetIC50 (nM)
ABT-102TRPV15 - 7
This compoundTBDTBD

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

Antimicrobial Mechanism:
The compound likely disrupts bacterial cell wall synthesis and protein production pathways, leading to bacterial death.

Anticancer Mechanism:
It may induce apoptosis through the activation of caspase pathways and inhibit key signaling pathways involved in cell proliferation.

Analgesic Mechanism:
By blocking TRPV1 channels, the compound can reduce the perception of pain by modulating calcium influx in sensory neurons.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy Study: A clinical trial assessed the effectiveness of TBHQ derivatives against MRSA infections in patients, showing promising results in reducing infection rates.
  • Cancer Cell Line Study: In vitro testing on breast cancer cell lines demonstrated that indanone derivatives significantly reduced cell viability compared to control groups.
  • Pain Management Study: Preclinical trials using ABT-102 in rodent models showed significant pain relief in inflammatory pain models, supporting the potential use of similar compounds for pain management.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-tert-butyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3

InChI Key

NBUBOMICFVPCKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1CCC2=O

Origin of Product

United States

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